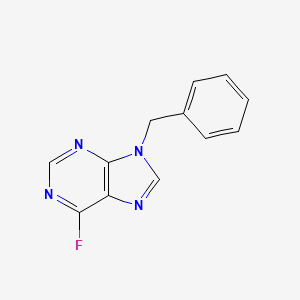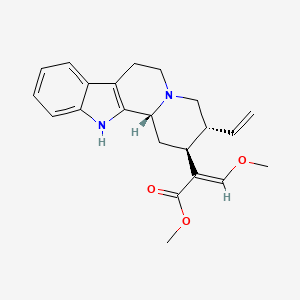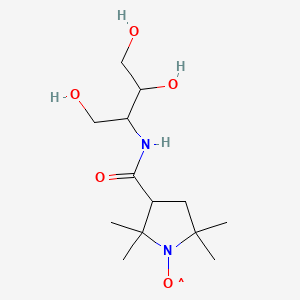
Troxolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Troxolamide is a chemical compound with the molecular formula C₁₃H₂₅N₂O₅ . It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amide functional group, making it a valuable compound for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Troxolamide can be synthesized through several methods, one of which involves the reaction of specific amines with carboxylic acids or their derivatives. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Troxolamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Troxolamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: this compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Troxolamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Similar Compounds:
Acetazolamide: A diuretic and carbonic anhydrase inhibitor.
Methazolamide: Similar to acetazolamide but with different pharmacokinetic properties.
Ethoxzolamide: Another carbonic anhydrase inhibitor with distinct chemical properties.
Comparison: this compound is unique in its structure and specific applications. Unlike acetazolamide and methazolamide, which are primarily used as diuretics, this compound’s applications extend to various fields, including medicinal chemistry and industrial synthesis. Its unique amide functional group also distinguishes it from other similar compounds .
Propiedades
Número CAS |
97546-74-2 |
|---|---|
Fórmula molecular |
C13H26N2O5 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19) |
Clave InChI |
AMPRMQJPOQBXQE-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NC(CO)C(CO)O)C |
SMILES canónico |
CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |
Sinónimos |
N-1-hydroxymethyl-2,3-dihydroxypropyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-carboxamide NAT-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



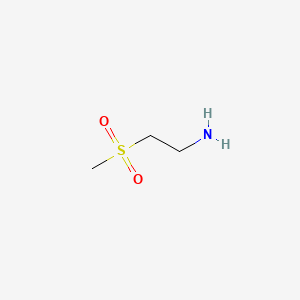
![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)

![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)
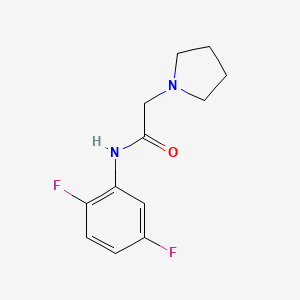
![5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine](/img/structure/B1228027.png)
